Product packaging for 7-Methyl-7H-pyrido[3,2-c]carbazole(Cat. No.:CAS No. 62174-23-6)

7-Methyl-7H-pyrido[3,2-c]carbazole

Cat. No.: B14543157
CAS No.: 62174-23-6
M. Wt: 232.28 g/mol
InChI Key: PQASSZTTWRFUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-7H-pyrido[3,2-c]carbazole is a synthetic carbazole derivative of significant interest in medicinal chemistry and oncology research. Carbazole derivatives are recognized as a privileged scaffold in drug discovery due to their ability to interact with multiple biological targets . This compound is structurally related to the antitumor alkaloid ellipticine, and its core structure, the 7H-pyridocarbazole, is a key pharmacophore investigated for its potent biological activities . The primary research value of this compound lies in its antitumor properties. Studies on closely related analogues have demonstrated that the introduction of a methyl group on the 7H-pyridocarbazole ring system can lead to compounds endowed with significant biological activity . The specific substitution pattern on the pyridocarbazole core is critical for its function, influencing both its activity and its mechanism of action. The compound's principal mechanism of action is believed to involve DNA intercalation, where the planar aromatic system inserts itself between DNA base pairs . This interaction can disrupt essential DNA-processing enzymes, such as topoisomerases, leading to the inhibition of cancer cell proliferation . Beyond oncology, the carbazole scaffold is also explored for other therapeutic areas, including antiviral research, highlighting its broad utility in bioorganic and pharmaceutical studies . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2 B14543157 7-Methyl-7H-pyrido[3,2-c]carbazole CAS No. 62174-23-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62174-23-6

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

7-methylpyrido[3,2-c]carbazole

InChI

InChI=1S/C16H12N2/c1-18-13-7-3-2-6-12(13)15-14(18)9-8-11-5-4-10-17-16(11)15/h2-10H,1H3

InChI Key

PQASSZTTWRFUIW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C4=C(C=CC=N4)C=C2

Origin of Product

United States

Synthetic Strategies Towards 7 Methyl 7h Pyrido 3,2 C Carbazole and Analogues

Classical and Contemporary Annulation Approaches for Pyrido[3,2-c]carbazoles

Traditional methods for constructing the pyrido[3,2-c]carbazole skeleton often involve the stepwise formation of the carbazole (B46965) or pyridine (B92270) ring onto a pre-existing molecular scaffold.

The Fischer indole (B1671886) synthesis is a cornerstone in the preparation of indole and carbazole scaffolds. researchgate.net This method is widely used for creating the tetrahydrocarbazole core, which can then be aromatized to the fully conjugated carbazole system. researchgate.net The general process involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. For the synthesis of carbazoles, a cyclohexanone (B45756) derivative is typically used. The resulting intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) to form the indole ring fused to the cyclohexane, yielding a tetrahydrocarbazole.

The final step in achieving the aromatic carbazole ring is dehydrogenation. This can be accomplished using various reagents, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being a common and efficient choice for aromatization. nih.gov Metal-free conditions using molecular oxygen as the oxidant have also been developed for a greener approach to this transformation. rsc.org A plausible route to a pyrido[3,2-c]carbazole using this method would involve starting with a pyridyl-substituted phenylhydrazine or a pyridine-fused cyclohexanone derivative, followed by the Fischer reaction and subsequent dehydrogenation.

A new and efficient route for related 6H-pyrido[4,3-b]carbazoles has been developed utilizing the Fischer indolisation of 3-(3-pyridyl)butanal with various arylhydrazines. rsc.org This highlights the adaptability of the Fischer synthesis in creating complex pyridocarbazole structures.

PrecursorsReactionIntermediateFinal Product Type
Phenylhydrazine + CyclohexanoneFischer Indole SynthesisTetrahydrocarbazoleCarbazole (after dehydrogenation)
Arylhydrazine + 3-(3-pyridyl)butanalFischer IndolisationEthylpyridylindole6H-pyrido[4,3-b]carbazole

Nitrene insertion reactions provide a direct method for forming C-N bonds, which can be harnessed for ring-closing aminations to build heterocyclic systems. nih.gov In the context of carbazole synthesis, an intramolecular C-H insertion by a nitrene intermediate can form the pyrrole (B145914) ring of the carbazole.

The classical generation of a nitrene involves the thermal or photochemical decomposition of an azide (B81097). A synthetic route could be envisioned where a 2-amino-biphenyl derivative bearing the pyridine moiety is first converted to an azide via diazotization and subsequent reaction with sodium azide. The resulting aryl azide could then, upon heating or irradiation, generate a nitrene that inserts into an ortho C-H bond of the adjacent aromatic ring to form the carbazole core.

More recent advancements have introduced safer and milder alternatives to potentially hazardous azides. For instance, aryl sulfilimines have been used as nitrene precursors. These can be readily prepared from anilines and undergo visible-light-induced intramolecular C-H amination to yield carbazoles, avoiding the need for transition metals or harsh conditions. nih.gov

Precursor TypeKey IntermediateReaction TypeProduct
2-Azido-biphenyl derivativeAryl NitreneThermal/Photochemical C-H InsertionCarbazole
ortho-substituted Aryl SulfilimineAryl NitreneVisible Light-Induced C-H AminationCarbazole

The Skraup reaction is a classic method for synthesizing quinolines, which are aza-analogues of naphthalenes. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, and finally oxidation to the quinoline (B57606) product. numberanalytics.comyoutube.com

To adapt this reaction for the synthesis of a pyrido[3,2-c]carbazole, one would need to start with an appropriate aminocarbazole. For instance, reacting 3-aminocarbazole with glycerol under Skraup conditions could theoretically lead to the annulation of the pyridine ring onto the carbazole 'c' face, yielding the desired pyrido[3,2-c]carbazole framework. The harsh conditions of the traditional Skraup reaction (strong acid, high temperatures) can be a limitation, though various modifications exist that use milder catalysts or conditions. google.com This approach represents a logical, albeit challenging, extension of a classical name reaction to a more complex heterocyclic target.

Starting AmineReagentsClassical ProductPotential Adapted Product
AnilineGlycerol, H₂SO₄, Oxidizing AgentQuinolineN/A
3-AminocarbazoleGlycerol, H₂SO₄, Oxidizing AgentN/APyrido[3,2-c]carbazole

Modern Cascade and Multicomponent Reactions for Carbazole Ring Systems

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of synthetic steps. Cascade and multicomponent reactions (MCRs) are powerful tools that align with these principles, allowing for the construction of complex molecules from simple precursors in a single operation.

While not the exact nitrogen analogue, the synthesis of pyrano[3,2-c]carbazoles via one-pot, three-component reactions provides a strong model for modern approaches to fused carbazole systems. A recently developed method synthesizes these pyran-fused derivatives by reacting a hydroxycarbazole, an aromatic aldehyde, and an arylenaminone. benthamdirect.combenthamscience.com

This transformation is presumed to occur through a domino sequence of Knoevenagel condensation, Michael addition, O-cyclization, and subsequent elimination/isomerization steps. benthamdirect.combenthamscience.com This protocol is noted for its high yields, good functional group tolerance, and straightforward product isolation, demonstrating the power of MCRs in rapidly building molecular complexity. benthamscience.com

Component 1Component 2Component 3ProductKey Features
4-HydroxycarbazoleAromatic AldehydeArylenaminonePyrano[3,2-c]carbazoleHigh Yield, Functional Group Tolerance benthamdirect.combenthamscience.com
2-HydroxycarbazoleAromatic AldehydeArylenaminonePyrano[2,3-a]carbazoleEasy Isolation benthamscience.com

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, typically catalyzed by a Lewis acid, to produce tetrahydroquinoline derivatives. wikipedia.orgnih.gov It is a powerful multicomponent reaction for constructing nitrogen-containing heterocycles. wikipedia.org

This reaction can be applied to the synthesis of complex fused systems. For instance, an efficient procedure for synthesizing quinolinopyrano[2,3-b]carbazole derivatives has been developed using a copper-catalyzed Povarov reaction between aromatic amines and O-propargyl carbazole carboxaldehyde. researchgate.net The reaction mechanism involves the formation of an imine from the amine and aldehyde, which is then activated by the Lewis acid catalyst. This activated imine (the aza-diene) then reacts with an alkene (the dienophile) in a stepwise electrophilic addition followed by an intramolecular electrophilic aromatic substitution to close the ring. wikipedia.org Applying this logic, one could foresee a strategy where an imine derived from a carbazole aldehyde reacts with a suitable dienophile to construct the pyridine ring of a pyrido[c]carbazole system.

Reaction TypeComponentsIntermediateProduct Scaffold
Povarov ReactionAromatic Amine + Benzaldehyde + AlkeneAromatic Iminium IonTetrahydroquinoline wikipedia.org
Aza-Vinylogous PovarovAromatic Amine + α-Ketoaldehyde + Unsaturated HydrazoneIminium IonFunctionalized Tetrahydroquinoline nih.gov
Copper-Catalyzed PovarovAromatic Amine + O-propargyl carbazole carboxaldehydeIminium IonQuinolinopyrano[2,3-b]carbazole researchgate.net

Regioselective Intermolecular Imino Diels-Alder Methodologies

While specific examples of intermolecular imino Diels-Alder reactions for the direct synthesis of the 7H-pyrido[3,2-c]carbazole skeleton are not extensively detailed in the literature, related Diels-Alder strategies are pivotal in constructing the core carbazole ring system. These cycloaddition reactions offer a powerful tool for creating functionalized carbazoles with controlled stereochemistry.

One notable strategy involves a one-pot, three-component synthesis based on two sequential intermolecular pericyclic reactions. rsc.org This method begins with an intermolecular Diels-Alder reaction between a 3-vinyl-1H-indole, which acts as the diene, and a suitable dienophile. rsc.org A critical feature of this approach is the use of an electron-withdrawing protecting group on the indole nitrogen. This modification stabilizes the resulting Diels-Alder cycloadduct, allowing for a subsequent, in-situ, diastereospecific intermolecular ene reaction with an added enophile. rsc.org This sequential process generates highly functionalized saturated carbazoles with control over the relative stereochemistry of up to four stereocenters. rsc.org

Another relevant approach is the domino Diels-Alder reaction of 3-(indol-3-yl)maleimides with dienophilic chalcones. beilstein-journals.org This p-TsOH-catalyzed reaction proceeds in toluene (B28343) to afford tetrahydropyrrolo[3,4-c]carbazoles, which can be subsequently aromatized to the corresponding pyrrolo[3,4-c]carbazoles in high yields using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent. beilstein-journals.org A one-pot, two-step variation of this reaction, involving 3-(indol-3-yl)-1,3-diphenylpropan-1-ones and chalcones in the presence of both p-TsOH and DDQ, successfully yields polyfunctionalized carbazoles. beilstein-journals.org These methods highlight the utility of Diels-Alder reactions in efficiently assembling complex carbazole derivatives from readily available starting materials. beilstein-journals.org

Targeted Functionalization and N-Alkylation Strategies for Carbazole Nitrogen (e.g., 7-Methylation)

The introduction of a methyl group at the N-7 position of the pyrido[3,2-c]carbazole scaffold is a key functionalization step. General N-alkylation strategies for the carbazole nucleus are well-established and can be adapted for this specific purpose. A common and effective method involves the reaction of the parent carbazole with an alkyl halide in the presence of a base.

A particularly rapid and high-yield approach utilizes microwave irradiation in a "dry media" setting. In this procedure, carbazole is mixed with an alkyl halide and adsorbed onto potassium carbonate. researchgate.net The mixture is then irradiated in a microwave oven, leading to the N-alkylated product in a remarkably short time (4-10 minutes) and in high yields (49-95%). researchgate.net This method avoids the need for conventional solvents and prolonged heating.

Table 1: Microwave-Assisted N-Alkylation of Phthalimide (Illustrative Analogue) This table illustrates the efficiency of microwave-assisted N-alkylation, a technique applicable to carbazoles.

Alkylating Agent Reaction Time (min) Yield (%)
Benzyl bromide 4 95
n-Butyl bromide 6 85
Ethyl bromoacetate 5 92

Data adapted from a study on phthalimide, demonstrating the general applicability of the method. researchgate.net

Regioselectivity is a critical consideration in the N-alkylation of heterocyclic systems with multiple nitrogen atoms, such as pyrido[3,2-c]carbazole. Studies on the related indazole scaffold show that the choice of base and solvent can profoundly influence the site of alkylation (N-1 vs. N-2). beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.org This high regioselectivity is influenced by both steric and electronic effects of substituents on the heterocyclic ring. beilstein-journals.org Similarly, for pyrido[3,2-c]carbazole, careful optimization of reaction conditions, including the choice of base (e.g., NaH, K₂CO₃), solvent (e.g., THF, DMF), and alkylating agent (e.g., methyl iodide, dimethyl sulfate), is crucial to ensure selective methylation at the desired carbazole nitrogen (N-7) over the pyridine nitrogen.

Synthetic Exploration of Precursors and Intermediates for Pyrido[3,2-c]carbazole Derivatives

The synthesis of the 7H-pyrido[3,2-c]carbazole core relies on the development of effective synthetic pathways to key precursors and intermediates. One documented approach focuses on building the tetracyclic skeleton from a functionalized carbazole derivative. researchgate.net

A synthetic pathway to effective intermediates for pyrido[3,2-c]carbazole derivatives starts with the reaction of cyclohexanone-3-acetic acid and phenylhydrazine hydrochloride, which yields a tetrahydrocarbazole (Compound 7). researchgate.net This intermediate can be esterified to its methyl ester (Compound 8) and then oxidized with DDQ to produce a 4-oxo derivative (Compound 9). researchgate.net Further functionalization of this keto-ester, for instance by treatment with NaH and (p-methoxyphenyl)sulfonyl chloride, yields a vinyl sulfone (Compound 10), which can be hydrolyzed to the corresponding carboxylic acid (Compound 11). researchgate.net This acid serves as a versatile precursor for further elaboration into the final pyridocarbazole structure. researchgate.net

Table 2: Synthesis of Key Intermediates for Pyrido[3,2-c]carbazole

Step Product Yield (%)
Cyclohexanone-3-acetic acid + Phenylhydrazine HCl Tetrahydrocarbazole (7) 73
Esterification of 7 Methyl ester (8) 99.6
Oxidation of 8 with DDQ 4-Oxo compound (9) 85
Sulfonylation of 9 Vinyl sulfone (10) 81
Hydrolysis of 10 Carboxylic acid (11) 86

Data sourced from a study on the synthesis of intermediates for pyrido[3,2-c]carbazole derivatives. researchgate.net

An alternative approach has been developed for the analogous pyrido[3,2-a]carbazole isomer, which showcases a different strategy for constructing the core scaffold. nih.gov This method involves a Knoevenagel condensation followed by an intramolecular Heck-type reaction. The key precursors for this route are substituted anilines (1a-1k) and ethyl 2-(3-bromopyridin-2-yl)acetate. nih.gov This pathway provides a novel and efficient route to the pyridocarbazole core, demonstrating the variety of precursor strategies available for this class of compounds. nih.gov

Molecular Mechanisms of Action and Target Elucidation for 7 Methyl 7h Pyrido 3,2 C Carbazole Analogues

Cytoskeletal Protein Modulation

The cytoskeleton, a dynamic network of protein filaments, is crucial for cell division, morphology, and motility. Microtubules, a major component of the cytoskeleton, are a well-established target for anti-cancer agents. Analogues of 7-Methyl-7H-pyrido[3,2-c]carbazole can disrupt this network by interfering with tubulin, the fundamental protein subunit of microtubules.

Microtubules are formed by the polymerization of α- and β-tubulin heterodimers. youtube.com The dynamic process of polymerization and depolymerization is essential for the formation of the mitotic spindle during cell division. youtube.com Disruption of microtubule formation by inhibiting tubulin polymerization leads to cell-cycle arrest, typically in the G2/M phase, and subsequent cell death. youtube.com

A number of carbazole-related compounds have been shown to be potent inhibitors of tubulin polymerization. For instance, the analogue T115 exhibited a dose-dependent inhibitory effect on the polymerization of tubulin. youtube.com Immunofluorescence assays revealed that treatment with T115 causes the microtubule network to become disordered and fragmented, and it disrupts the formation of the mitotic spindle. youtube.com This disruption of microtubule dynamics is a hallmark of many effective anti-cancer agents. Research has shown that treatment with microtubule-depolymerizing agents can lead to a rapid and reversible degradation of tubulin itself in neural cells.

The inhibitory effect of many carbazole (B46965) analogues on tubulin polymerization is achieved through their specific interaction with the colchicine (B1669291) binding site on β-tubulin. youtube.com This site is a key target for a class of drugs known as colchicine binding site inhibitors (CBSIs). By occupying this pocket, these compounds prevent the conformational changes in tubulin that are necessary for microtubule assembly.

Molecular docking and competitive binding assays have confirmed this mechanism for several analogues. The compound T115 was shown to compete with colchicine for its binding pocket in tubulin. youtube.com Similarly, another analogue, G13, was observed to fit well into the colchicine binding site and displayed potent tubulin polymerization inhibitory activity with an IC₅₀ value of 13.5 μM. nih.gov Another study found that "compound 7" strongly bound to the colchicine binding domain of tubulin with an IC₅₀ value of 5.15 μM, which was comparable to the known inhibitor CA-4 (IC₅₀ = 4.96 μM). nih.gov The binding of these ligands to the colchicine site effectively suppresses microtubule dynamics, leading to the observed anti-proliferative effects. youtube.com

Table 2: Tubulin Polymerization Inhibition by Analogues Targeting the Colchicine Site This table is interactive. You can sort and filter the data.

Compound IC₅₀ (Tubulin Polymerization) Binding Site Source
Compound 7 5.15 μM Colchicine Site nih.gov
G13 13.5 μM Colchicine Site nih.gov
St. 7 (thiazole analogue) 1.3 μM Colchicine Site
St. 9 (azetidine analogue) ~3.5 µM Colchicine Site
St. 54 (naphthalene-thiazole derivative) ~8 µM Colchicine Site
CA-4 (Combretastatin A-4) 4.96 μM Colchicine Site nih.gov

Intracellular Signaling Pathway Interference

Analogues of this compound can modulate key intracellular signaling pathways that are fundamental to cell growth, proliferation, and morphogenesis. These interactions are central to their therapeutic potential.

While direct modulation of the Rho GTPase Rac1 pathway by this compound analogues is an area of ongoing investigation, studies on related carbazole derivatives have shown significant effects on similar signaling cascades. For instance, certain carbazole derivatives have been found to attenuate the pathogenicity of Candida albicans by inhibiting the Ras1-MAPK pathway. This pathway is crucial for the morphological transition of the fungus, a key virulence factor. The compounds were observed to repress the protein and RNA levels of genes involved in this pathway. Given the high degree of conservation in signaling pathways, it is plausible that pyridocarbazole analogues could exert similar modulatory effects on related GTPase pathways like Rac1 in other cell systems, a hypothesis that warrants further specific investigation.

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) and their regulatory cyclin partners are central to this process. Analogues with structures related to this compound have been identified as potent inhibitors of CDKs. For example, pyrido[2,3-d]pyrimidin-7-ones have been developed as inhibitors of Cdk4. nih.gov Furthermore, pyrrolo[2,3-a]carbazole derivatives have been synthesized and evaluated for their effects on CDK1/cyclinB activity, with some compounds showing inhibitory activity in the low micromolar range. lookchem.com Specifically, indolo[6,7-a]pyrrolo[3,4-c]carbazoles have emerged as a new class of potent inhibitors targeting the Cyclin D1/CDK4 complex. wikipedia.org The inhibition of these key cell cycle regulators, including those that influence Cyclin B1 levels, can lead to cell cycle arrest, preventing cellular proliferation. X-ray crystallography has revealed that these compounds can occupy the ATP binding site of kinases like Cdk2, thereby blocking their function. nih.gov

Enzymatic Target Interactions

Direct interaction with and inhibition of specific enzymes is a primary mechanism through which this compound analogues exert their biological effects, ranging from antifungal to antiviral and anticancer activities.

A significant target for antifungal analogues of this compound is the fungal plasma membrane proton adenosine (B11128) triphosphate (H+-ATPase). This enzyme is vital for maintaining the electrochemical gradient across the fungal cell membrane, which is essential for nutrient uptake and pH homeostasis. Carbazole derivatives have been identified as potent inhibitors of this enzyme. For instance, a synthesized racemic analogue, 7-methyl-7-hydroxy-2,3-benzo[c]octa-1,6-olide, demonstrated stronger antifungal activity against Alternaria solani than its natural counterpart. orscience.ru The mechanism involves the inhibition of ATP hydrolysis by the H+-ATPase, leading to a disruption of the proton gradient and ultimately inhibiting fungal growth.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial agents. nih.govresearchgate.net Research has shown that carbazole derivatives can function as antimicrobial agents by targeting DHFR. nih.govmdpi.com In one study, a series of novel carbazole derivatives were designed and synthesized, with several compounds exhibiting potent inhibitory activities against various bacterial strains and one fungal strain, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/ml. nih.gov Docking studies and in vitro enzyme activity assays suggested that one of the most potent compounds, compound 8f, likely exerts its antimicrobial effect by binding to DHFR. nih.gov This inhibition of DHFR disrupts essential metabolic pathways in the microbes, leading to their growth inhibition.

CompoundOrganismMIC (µg/ml)
8f S. aureus (ATCC29213)1
E. faecalis (ATCC29212)2
P. aeruginosa (ATCC27853)2
C. albicans (ATCC10231)2
9d S. aureus (ATCC29213)2
E. faecalis (ATCC29212)1
P. aeruginosa (ATCC27853)2
C. albicans (ATCC10231)2

Data sourced from a study on novel carbazole derivatives as antimicrobial agents. nih.gov

The antiviral activity of pyridocarbazole analogues can be attributed to their ability to inhibit both viral and host cell kinases. For instance, substituted 7H-pyrido[4,3-c]carbazoles, which are structurally similar to the compound of interest, have shown potent anti-HIV activity. mdpi.com In the context of other viruses like human cytomegalovirus (HCMV), related acyclic nucleoside analogues have demonstrated activity. mdpi.com

Furthermore, carbazole analogues have been investigated as inhibitors of Janus kinase 3 (JAK3), a key enzyme in cytokine signaling pathways implicated in immune disorders and cancers. nih.gov Theoretical docking studies have suggested that certain carbazole analogues could act as JAK3 blockers. nih.gov More specifically, a series of covalent inhibitors with a pyrido[2,3-d]pyrimidin-7-one scaffold, an analogue structure, were designed and synthesized, yielding compounds with potent JAK3 inhibitory activity (IC₅₀ of 2.0 nM for the most potent compound, 10f). nih.gov This compound also demonstrated dose-dependent inhibition of the phosphorylation of JAK3 and its downstream target STAT5. nih.gov

CompoundTarget KinaseIC₅₀ (nM)
10f JAK32.0

Data for a potent JAK3 covalent inhibitor with a pyrido[2,3-d]pyrimidin-7-one scaffold. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methyl 7h Pyrido 3,2 C Carbazole Derivatives

Impact of N-Methylation and Other N-Substitutions on Biological Potency

The substitution pattern on the nitrogen atoms, both on the carbazole (B46965) and pyridine (B92270) rings, plays a pivotal role in modulating the biological activity of pyrido[3,2-c]carbazole derivatives. The presence of a methyl group at the N-7 position of the carbazole nucleus is a common feature in many biologically active derivatives.

In a related series of pyrido[3,2-c]carbazole derivatives, the nature of the amine group has been shown to be a critical determinant of cytotoxicity. For instance, a derivative containing a secondary amine group (PC-H) exhibited higher cytotoxicity against HeLa cells, with an IC50 value of approximately 20 μM, compared to derivatives with tertiary amine groups. nih.gov This suggests that the hydrogen-bonding capacity of the secondary amine may be crucial for target interaction. nih.gov

Furthermore, studies on N-substituted carbazole derivatives have highlighted that the introduction of various substituents on the carbazole nitrogen can lead to a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties. ijisrt.com The length and nature of the N-alkyl chain can influence the compound's ability to interact with biological targets like amyloid-β peptides. ijisrt.com For example, in a series of N-alkyl-carbazole derivatives, the distance between an oxygen atom on the alkyl chain and the carbazole nitrogen was found to be decisive for the interaction with Aβ peptides. ijisrt.com

While direct studies on a broad range of N-substitutions for 7-Methyl-7H-pyrido[3,2-c]carbazole are limited, the available data underscores that modifications at the nitrogen centers are a key strategy for fine-tuning the biological potency of this scaffold.

Influence of Peripheral Substituent Position and Steric Bulk on Biological Activity

The placement and size of substituents on the periphery of the this compound scaffold significantly affect its biological activity. The introduction of various groups, such as methyl, methoxy (B1213986), and halogens, at different positions on the carbazole or pyridine rings can alter the compound's potency and selectivity.

For instance, in a series of pyrido[4,3-b]carbazole derivatives, which are isomers of the [3,2-c] series, the presence of a methoxy group at the C-9 position and methyl groups at C-5 and C-6 resulted in a compound with potent anticancer activity. researchgate.net Specifically, 9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]-6H-pyrido[4,3-b]carbazole demonstrated significantly higher cytotoxicity against three human tumor cell lines compared to the natural alkaloid ellipticine (B1684216). researchgate.net This highlights the importance of substitution at multiple positions.

The steric bulk of the substituents is also a critical factor. In a study of oxazinocarbazole derivatives, which share the carbazole core, a 7-isopropyl derivative showed stronger activity against the protein kinase CK2 (IC50 = 1.40 µM) compared to other less bulky substituted derivatives. nih.gov This suggests that the size and shape of the substituent can influence how the molecule fits into the binding pocket of a biological target.

The position of substituents is crucial, as demonstrated in a study of carbazole-containing phthalocyanines. nih.gov The study compared peripherally and non-peripherally tetra-substituted zinc(II) phthalocyanines, indicating that the spatial arrangement of the carbazole units around the phthalocyanine (B1677752) core impacts the biological properties. nih.gov

In essence, the biological activity of this compound derivatives can be finely tuned by strategic placement of substituents with varying steric and electronic properties on the aromatic rings.

Stereochemical Considerations in Biological Interactions

While specific studies on the chiral resolution of this compound are not extensively documented, the principles of stereochemistry's role in biological activity are well-established. For many classes of drugs, one enantiomer is often more active than the other. google.com For example, the (S)-enantiomer of the anti-inflammatory drug naproxen (B1676952) is 28 times more potent than its (R)-enantiomer. google.com

The process of separating enantiomers, known as chiral resolution, is crucial for developing stereochemically pure drugs. wikipedia.org This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. wikipedia.orgmdpi.com

In the context of related compounds, studies on nature-inspired 3-Br-acivicin isomers have shown that stereochemistry plays a pivotal role in their antimalarial activity. mdpi.com Only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is critical. mdpi.com This highlights that if a chiral center were introduced into a this compound derivative, it is highly probable that the biological activity would be stereospecific. The differential activity between enantiomers could be due to a better fit of one isomer into the active site of a target protein or differential recognition by transport systems. mdpi.com

Electronic Effects of Substituents on Pharmacological Profiles

The electronic properties of substituents on the this compound framework can profoundly influence its pharmacological profile. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, affecting its ability to interact with biological targets, its membrane permeability, and its metabolic stability.

Quantitative structure-activity relationship (QSAR) studies on various heterocyclic compounds have demonstrated the importance of electronic descriptors in predicting biological activity. nih.govimist.ma For example, in a QSAR study of thiazole (B1198619) derivatives, the LUMO (Lowest Unoccupied Molecular Orbital) energy (ELUMO) was one of the descriptors in the model, indicating the importance of the molecule's ability to accept electrons in its biological activity. imist.ma

For carbazole derivatives, electronic spectroscopy studies have shown that substituents can cause a bathochromic (red) shift in the absorption spectra, which can be correlated with their electronic effects. researchgate.net The electronic effects of substituents can influence the molecule's ability to participate in charge-transfer interactions, which can be important for binding to DNA or proteins.

In the context of anticancer activity, the ability of pyridocarbazoles to intercalate into DNA is a key mechanism of action. The electronic properties of substituents can modulate the strength of this intercalation. For example, electron-donating groups can increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions with DNA base pairs. Conversely, electron-withdrawing groups can alter the electrostatic potential of the molecule, influencing its interaction with the phosphate (B84403) backbone of DNA or with amino acid residues in the active site of enzymes like topoisomerase.

While a specific QSAR study for this compound is not available in the provided search results, the general principles of medicinal chemistry suggest that modulating the electronic properties of this scaffold through the introduction of various substituents would be a viable strategy for optimizing its pharmacological profile.

Scaffold Isomerism and Activity Differentiation

Studies comparing different pyridocarbazole isomers have revealed that even subtle changes in the scaffold can lead to substantial variations in activity. For example, a comparison of 11H-pyridocarbazole isomers showed that they bind to DNA with varying affinities, but most are unable to intercalate as effectively as their 6H- and 7H-pyridocarbazole counterparts. nih.gov This resulted in the 11H-pyridocarbazoles having much lower cytotoxicity against L1210 cells. nih.gov

The pyrido[4,3-c]carbazole scaffold is found in the anti-HIV agent 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, which has a high therapeutic index. nih.gov In contrast, pyrido[3,2-α]carbazole derivatives have been investigated as potent antitumor agents against human lung and colon cancer cells. nih.gov Furthermore, pyrido[2,3-a]carbazoles have shown cytotoxicity against HeLa cells. nih.gov

Table 1: Biological Activities of Different Pyridocarbazole Isomers

ScaffoldExample Biological ActivityReference
Pyrido[4,3-c]carbazole Potent anti-HIV activity nih.gov
Pyrido[3,2-α]carbazole Potent antitumor activity against lung and colon cancer cells nih.gov
Pyrido[2,3-a]carbazole Cytotoxicity against HeLa cells nih.gov
11H-Pyridocarbazoles Lower cytotoxicity compared to 6H- and 7H-isomers nih.gov

This table is for illustrative purposes and the activities are not directly comparable without standardized testing conditions.

Role of Specific Heterocyclic Fusions

The fusion of different heterocyclic rings to the carbazole core can significantly impact the biological activity of the resulting molecule. A comparison between pyrano and pyrido carbazole systems illustrates this point.

Pyrano[3,2-c]carbazole derivatives have been synthesized and evaluated as antitumor agents. researchgate.netresearchgate.net These compounds were found to induce apoptosis by inhibiting tubulin polymerization. researchgate.netresearchgate.net Some derivatives in this series exhibited profound antiproliferative activity with IC50 values in the sub-micromolar to low micromolar range against various cancer cell lines. researchgate.netresearchgate.net Molecular docking studies suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin. researchgate.net

On the other hand, pyrido[3,2-c]carbazole derivatives, which are the focus of this article, are also known for their anticancer properties, often acting through mechanisms like DNA intercalation and inhibition of topoisomerase. nih.gov The nitrogen atom in the pyridine ring of pyridocarbazoles can be protonated at physiological pH, which can be crucial for DNA binding. This is a key difference from the pyrano-fused analogues, which have an oxygen atom in the corresponding position.

Analysis of Specific Functional Groups and Moieties

The conjugation of specific functional groups and moieties to the this compound scaffold can be a strategic approach to enhance its biological activity or to introduce novel mechanisms of action. While direct examples of dihydrotriazine or aminoguanidine (B1677879) conjugated to this specific carbazole are not prevalent in the provided search results, the known biological activities of these moieties offer a rationale for their potential use in designing new derivatives.

Dihydrotriazine: Dihydrotriazine derivatives, specifically 1,6-dihydro-1,3,5-triazine-2,4-diamines, are known to act as antifolates. nih.gov They have shown potent antiplasmodial activity by inhibiting the enzyme dihydrofolate reductase (DHFR) in parasites. nih.gov Conjugating a dihydrotriazine moiety to the this compound core could potentially create a dual-action anticancer agent. Such a hybrid molecule might combine the DNA-intercalating or topoisomerase-inhibiting properties of the pyridocarbazole with the antifolate activity of the dihydrotriazine, potentially leading to a synergistic effect and a broader spectrum of anticancer activity.

Aminoguanidine: The aminoguanidine moiety has been incorporated into various compounds to confer a range of biological activities, including antibacterial and anti-inflammatory effects. nih.govmdpi.com Aminoguanidine itself is an inhibitor of nitric oxide synthase and an advanced glycation end product inhibitor. nih.gov Attaching an aminoguanidine group to the pyridocarbazole scaffold could modulate its pharmacokinetic properties or introduce new interactions with biological targets. For instance, the basic nature of the aminoguanidine group could enhance interactions with acidic residues in enzyme active sites or with the phosphate backbone of DNA.

The synthesis of such conjugates would likely involve standard coupling reactions, attaching the functional moiety to a suitable position on the pyridocarbazole ring system. The resulting compounds would then require thorough biological evaluation to determine if the intended synergistic or novel activities are realized.

Computational and in Silico Approaches in 7 Methyl 7h Pyrido 3,2 C Carbazole Research

Molecular Docking and Ligand-Protein Interaction Profiling (e.g., with Tubulin, JAK3)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates and for structure-based drug design.

Interaction with Tubulin: Tubulin is a critical protein involved in cell division, making it a key target for anticancer drugs. The colchicine (B1669291) binding site on tubulin is a common target for inhibitors. mdpi.comnih.gov Molecular docking studies for various heterocyclic compounds, including those with structures analogous to pyridocarbazoles, have been performed to investigate their potential as tubulin polymerization inhibitors. mdpi.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, within the colchicine binding site that are responsible for stabilizing the ligand-protein complex. nih.govmdpi.com For instance, in studies of other inhibitors, amino acid residues like Cys-241 have been identified as forming crucial hydrogen bonds. mdpi.com Docking scores and calculated binding free energies help to rank potential inhibitors, guiding the selection of candidates for synthesis and further testing. mdpi.com

Interaction with Janus Kinase 3 (JAK3): The Janus kinase (JAK) family, particularly JAK3, is implicated in various cancers, making it another important therapeutic target. ccij-online.orgccij-online.org Theoretical studies have been conducted to evaluate the interaction of various carbazole (B46965) analogs, including pyridocarbazole derivatives, with the JAK3 protein (using PDB ID: 3pjc). ccij-online.orgccij-online.org In one such study, several carbazole analogs were docked to the JAK3 protein surface to predict their binding affinity and inhibition constant (Ki). ccij-online.org The results indicated that certain pyridocarbazole-containing structures could act as potent JAK3 blockers, showing lower (i.e., better) Ki values compared to known inhibitors like decernotinib (B607038) and facitinib. ccij-online.orgccij-online.org

Below is a table summarizing the theoretical binding data for selected carbazole analogs against JAK3 from a representative study. ccij-online.org

CompoundEstimated Free Energy of Binding (kcal/mol)Inhibition Constant (Ki) (nM)
Decernotinib (Control) -7.691990.0
Facitinib (Control) -8.41647.1
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole -9.23167.3
5-(Hydroxymethyl)-11-methyl-6H-pyrido[4,3-b]carbazole -8.84306.4
7H-Pyrido[4,3-c]carbazole -8.76358.5
2-(6-chloro-9H-carbazol-2-yl)propanoic acid -9.29149.9

This data is illustrative of computational studies on carbazole analogs and is sourced from Figueroa-Valverde et al. (2024). ccij-online.org

These docking studies are fundamental in predicting whether a compound like 7-Methyl-7H-pyrido[3,2-c]carbazole could effectively bind to and inhibit key cancer-related proteins, thereby prioritizing it for further experimental validation.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions in Carbazole Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govicm.edu.pl For carbazole and pyridocarbazole systems, DFT calculations provide valuable insights into their fundamental properties.

DFT is used to optimize the molecular geometry and calculate various electronic descriptors that help predict a molecule's behavior. aip.orgelectrochemsci.org Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. aip.orgredalyc.org A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. electrochemsci.org This is vital for predicting how the molecule will interact with biological targets.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated to quantify the reactivity of the molecule. electrochemsci.orgdntb.gov.ua

Studies on various carbazole derivatives have used DFT (often with the B3LYP functional) to understand their electronic properties. icm.edu.plaip.orgresearchgate.net For example, DFT calculations on 3,6-dihalogenated carbazoles have successfully predicted their molecular structures and vibrational spectra, which showed good agreement with experimental data. nih.gov In other work, DFT has been used to study the reorganization energy of carbazole derivatives, a key factor in their application as organic semiconductors. icm.edu.pl These theoretical studies confirm that DFT is a reliable method for predicting the structural and electronic characteristics of the carbazole scaffold, which is directly applicable to understanding this compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov

The general process for developing a QSAR model involves:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, topological, electronic properties), are calculated for each compound. uran.ua

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation correlating the descriptors with the biological activity. uran.ua

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. researchgate.net

While specific QSAR models for this compound are not widely published, the methodology has been successfully applied to other heterocyclic systems with anticancer properties, such as quinazolinone, benzimidazole, and indole (B1671886) derivatives. nih.govresearchgate.netrsc.org For example, 2D and 3D-QSAR models have been developed for quinazolinone derivatives to guide the synthesis of new antitumor agents. rsc.org These models generate contour maps that indicate which structural modifications (e.g., adding bulky groups, electron-withdrawing groups) are likely to increase or decrease activity, providing a clear roadmap for lead optimization. rsc.org

Molecular Dynamics Simulations for Binding Conformation and Stability Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.netyoutube.com In drug discovery, MD simulations are essential for understanding the stability of a ligand-protein complex and observing the dynamic interactions that are not captured by static docking poses. nih.govnih.gov

Following molecular docking, the most promising ligand-protein complexes are often subjected to MD simulations. nih.gov The simulation tracks the trajectory of the complex in a simulated physiological environment (e.g., in water), providing insights into:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can assess whether the ligand remains stably bound in the active site. mdpi.compensoft.net

Interaction Dynamics: MD simulations reveal the persistence of key interactions, such as hydrogen bonds, and can identify new interactions that form during the simulation. nih.gov

Conformational Changes: The simulation shows how the protein and ligand might change their conformations to achieve a more favorable binding state. nih.gov

MD simulations have been used to validate the docking results for a wide range of inhibitors, including those targeting tubulin. mdpi.comnih.gov These studies often confirm that the inhibitor remains stable in the binding pocket, reinforcing the predictions made by molecular docking and providing a more detailed picture of the binding event at an atomic level. nih.govnih.gov

Virtual Screening and De Novo Design Strategies for Novel Analogues

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govyoutube.com This approach allows researchers to evaluate millions or even billions of molecules computationally, dramatically accelerating the initial stages of drug discovery. nih.gov The process typically involves:

Library Preparation: A large database of compounds, such as ZINC or Enamine REAL, is prepared for screening. nih.gov

Screening Cascade: A multi-step process is often used, starting with rapid, less computationally intensive methods (like pharmacophore modeling) to filter the library, followed by more accurate but slower methods (like molecular docking) on the smaller, enriched set of compounds. nih.gov

Hit Selection: The top-scoring compounds are selected for experimental testing.

This strategy has been successfully used to identify novel tubulin inhibitors by screening databases against a pharmacophore model derived from a known active compound. nih.govnih.gov

De Novo Design: De novo design is a computational strategy for creating novel molecular structures from scratch. Instead of searching existing libraries, algorithms build new molecules piece by piece within the constraints of the target's binding site. These methods can generate highly novel scaffolds that are optimized for binding affinity and other desired properties. This approach, often combined with AI and machine learning, represents a frontier in designing next-generation inhibitors based on a known scaffold like pyridocarbazole.

Future Perspectives and Research Trajectories for the 7 Methyl 7h Pyrido 3,2 C Carbazole Chemotype

Discovery and Validation of Novel Biological Targets

The foundational biological activity of pyridocarbazoles, including the pyrido[3,2-c]carbazole isomer, is their function as DNA intercalating agents and inhibitors of topoisomerase II. lookchem.comnih.gov This mechanism has been the basis for their potent antitumor activity. However, future research is set to expand beyond these classical targets to unlock new therapeutic potential and overcome mechanisms of resistance.

A primary area of exploration is the targeting of other key proteins involved in cell proliferation and survival. For instance, studies on related carbazole (B46965) derivatives have shown potent inhibitory activity against various protein kinases. nih.gov Researchers have successfully designed pyrido[2,3-d]pyrimidine (B1209978) derivatives that act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), both crucial drivers in many cancers. nih.govnih.gov Similarly, novel carbazole derivatives have been identified as inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme involved in the epigenetic regulation of gene expression. nih.gov

Another promising avenue is the investigation of tubulin polymerization. A series of novel pyrano[3,2-c]carbazole derivatives, which share a similar fused ring system, were found to induce apoptosis by significantly inhibiting tubulin polymerization. rsc.orgnih.gov Molecular docking studies confirmed that these compounds selectively occupy the colchicine (B1669291) binding site on the tubulin polymer. rsc.orgnih.gov This suggests that the 7-Methyl-7H-pyrido[3,2-c]carbazole scaffold could be modified to target the cytoskeleton, offering an alternative mechanism to its DNA-disrupting effects.

Future research will likely employ advanced screening techniques, such as high-throughput screening against diverse enzyme panels and proteomic profiling, to systematically identify new binding partners for this compound derivatives. Validation of these novel targets in relevant cellular and animal models will be a critical step in translating these discoveries into new therapeutic strategies.

Optimization of Potency and Selectivity Through Rational Design

Rational design, guided by structure-activity relationship (SAR) studies, will be instrumental in refining the therapeutic profile of the this compound chemotype. The goal is to enhance potency against cancer cells while minimizing toxicity to normal tissues. Research on isomeric pyridocarbazoles has already demonstrated the success of this approach. For example, a study on pyrido[3,2-α]carbazole derivatives led to the development of compounds that were approximately 7 to 10 times more potent than the reference compound against lung and colon cancer cell lines. nih.gov

Key strategies for optimization will involve:

Targeted Chemical Modifications: Introducing various substituents onto the carbazole core can significantly influence biological activity. Studies on olivacine (B1677268) derivatives (a pyrido[4,3-b]carbazole) showed that specific substitutions at the 1- and 9-positions could yield compounds with antitumor properties up to five times higher than ellipticine (B1684216) and even surpassing doxorubicin (B1662922) in some cases. nih.gov

Computational Modeling and Docking: As shown with pyrano[3,2-c]carbazole derivatives targeting tubulin, molecular docking is a powerful tool to predict and understand the binding interactions between a ligand and its target protein. rsc.orgnih.gov This allows for the in silico design of modifications that improve binding affinity and selectivity before undertaking complex chemical synthesis.

Isomeric and Scaffold Variations: Exploring different isomers and related heterocyclic systems can yield compounds with novel activity profiles. The synthesis and evaluation of various pyrido- and pyrano-carbazole isomers have revealed that subtle changes in the ring fusion geometry can lead to significant differences in biological activity and target specificity. rsc.orgnih.govnih.gov

Future efforts will focus on creating focused libraries of this compound analogues. By systematically altering substituents and observing the impact on activity against a panel of cancer cell lines and specific molecular targets, researchers can build comprehensive SAR models to guide the development of next-generation drug candidates with superior potency and selectivity.

Exploration of Polypharmacology and Combination Therapy Strategies

The concept of "one molecule, multiple targets," or polypharmacology, is an increasingly important paradigm in drug discovery, particularly for complex diseases like cancer. Pyridocarbazoles are inherently polypharmacological, with established dual activity as DNA intercalators and topoisomerase II inhibitors. nih.gov Future research will seek to rationally exploit and expand upon this multimodal activity.

A clear example of designed polypharmacology comes from the development of dimeric pyridocarbazoles like Ditercalinium, which consists of two 7H-pyrido[4,3-c]carbazole units linked together. acs.org This design allows the molecule to bis-intercalate into DNA, binding with extremely high affinity and exhibiting a unique mechanism of action that triggers a futile DNA repair process in cancer cells. acs.org This strategy of dimerization or conjugation could be applied to the this compound scaffold to create novel agents with enhanced DNA-targeting capabilities or to engage multiple, distinct biological targets simultaneously.

In addition to developing single agents with multiple targets, exploring combination therapies is a critical research trajectory. The co-administration of a pyridocarbazole derivative with other established chemotherapeutic agents could lead to synergistic effects, overcome drug resistance, and allow for lower, less toxic doses of each agent. For instance, the use of indolocarbazole inhibitors in combination with the antiviral drug Ganciclovir has been suggested as a useful strategy for treating human cytomegalovirus (HCMV) infections. nih.gov Similar strategies could be highly effective in oncology. Future studies should systematically evaluate this compound derivatives in combination with other anticancer drugs, such as PARP inhibitors, immune checkpoint inhibitors, or other kinase inhibitors, to identify synergistic pairings that could translate into more effective clinical treatments.

Development of Advanced Delivery Systems for Enhanced Efficacy

Promising DDS platforms include:

Polymeric Nanoparticles and Hydrogels: Biocompatible and biodegradable polymers such as chitosan, alginate, and polyvinylpyrrolidone (B124986) (PVP) can be used to encapsulate hydrophobic drugs. nih.govbionaturajournal.com These polymers can be formulated into nanoparticles that protect the drug from degradation, improve solubility, and can be surface-modified for targeted delivery to tumor tissues. bionaturajournal.com

Liposomal Formulations: Encapsulating drugs within liposomes is a clinically validated strategy to improve the pharmacokinetic profile and reduce the toxicity of anticancer agents. This approach could enhance the therapeutic index of potent pyridocarbazole derivatives.

Prodrug Strategies: Chemical modification of the this compound molecule to create a prodrug that is inactive until it is metabolically cleaved at the tumor site can improve selectivity and reduce systemic toxicity.

Photosensitizers for Photodynamic Therapy (PDT): Certain carbazole derivatives, such as BMVC, have been investigated for their fluorescent properties and their potential as photosensitizers in PDT. nih.gov This approach uses light to activate a drug at the tumor site, generating reactive oxygen species that kill cancer cells with high spatial precision.

By integrating the this compound chemotype into these advanced delivery systems, researchers can aim to improve its therapeutic window, enhance tumor accumulation, and unlock its full clinical potential.

Unveiling New Therapeutic Applications Beyond Current Scope

While the primary focus of pyridocarbazole research has been on cancer, the rich biological activity of this chemotype suggests significant potential in other therapeutic areas. Future investigations are expected to systematically explore these possibilities for this compound and its analogues.

Emerging areas of interest include:

Antiviral Activity: Carbazole alkaloids have demonstrated broad-spectrum antiviral properties. Substituted 7H-pyrido[4,3-c]carbazoles have shown potent activity against the Human Immunodeficiency Virus (HIV). researchgate.netnih.gov Other synthetic carbazole derivatives have been found to inhibit the replication of viruses such as the Porcine Epidemic Diarrhea Virus (PEDV), a type of coronavirus, and Human Cytomegalovirus (HCMV). nih.govmdpi.comresearchgate.net This suggests that the this compound scaffold could be a valuable starting point for the development of novel antiviral agents.

Neuroprotective Effects: Several studies have highlighted the neuroprotective potential of carbazole alkaloids. nih.gov Compounds isolated from the fruits of Clausena lansium displayed remarkable protective effects against cell death in human neuroblastoma cells, suggesting a potential role in preventing or treating neurodegenerative diseases like Parkinson's disease. nih.gov Given that many neurodegenerative disorders involve oxidative stress and apoptosis, mechanisms that carbazoles are known to modulate, this is a promising area for future research.

Anti-inflammatory Properties: The carbazole core is present in many compounds known to have anti-inflammatory effects. niscpr.res.innih.gov By modulating pathways involved in inflammation, such as cyclooxygenase (COX) activity, derivatives of this chemotype could be developed into treatments for chronic inflammatory diseases. niscpr.res.inmdpi.com

Antiparasitic Activity: The structural relative isocryptolepine and its derivatives have shown potent activity against the malaria parasite Plasmodium falciparum. researchgate.net This opens the door for the evaluation of the this compound chemotype against malaria and other parasitic diseases.

By screening this chemical class against a wider range of biological targets and disease models, researchers may uncover entirely new therapeutic applications, significantly broadening the impact of the this compound chemotype in medicine.

Q & A

Q. What are the optimized synthetic routes for 7-Methyl-7H-pyrido[3,2-c]carbazole, and how do reaction conditions influence yield?

Two primary methods are documented:

  • Pd-catalyzed oxidative coupling : Using 2-(quinolin-8-yl)aniline with PdCl₂(dppf), IMes, and H₂O₂ in acetic acid yields 10% product after purification .
  • Diazotization-azidation-nitrene insertion : Reaction of the same precursor with HCl, NaNO₂, NaN₃, and NaOAc in 1,2-dichlorobenzene improves yield to 44% . Methodological Insight: The choice of catalyst (Pd vs. acid/nitrene systems) and solvent (acetic acid vs. high-boiling solvents like 1,2-dichlorobenzene) critically impacts yield. Optimizing temperature (e.g., 180°C for cyclization) and reaction time (3 h vs. 30 min) can further enhance efficiency.

Q. How can discrepancies in melting point data between experimental and literature values be resolved during characterization?

In one synthesis, the compound showed a melting point of 150–152°C, conflicting with literature (173–174°C) . Methodological Insight:

  • Confirm purity via HPLC or elemental analysis.
  • Use differential scanning calorimetry (DSC) for precise thermal profiling.
  • Consider polymorphism or residual solvents affecting crystallinity. Cross-validate with NMR (¹H/¹³C) and IR to confirm structural integrity despite thermal anomalies.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like ionization potentials and electron affinities . Methodological Insight:

  • Use gradient-corrected functionals (e.g., Lee-Yang-Parr) for correlation-energy calculations .
  • Validate predictions against experimental UV-Vis spectra or cyclic voltammetry data to assess HOMO/LUMO gaps and redox behavior.

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of this compound hybrids for anticancer applications?

Carbazole hybrids combining pharmacophores (e.g., pyridine, fluorinated groups) show enhanced dual-target inhibition (e.g., kinase/DNA topoisomerase) . Methodological Insight:

  • Introduce substituents at the pyrido-carbazole core (e.g., 3-pyridinylmethyl groups) to modulate lipophilicity and binding affinity .
  • Evaluate cytotoxicity via MTT assays and mechanistic studies (e.g., apoptosis assays, cell cycle analysis) to link structural modifications to biological activity.

Q. What experimental designs are effective for optimizing the expression of carbazole-metabolizing enzymes in microbial systems?

A factorial design (2³) evaluating cell concentration, temperature, and induction time identified optimal conditions for E. coli carbazole dioxygenase expression . Methodological Insight:

  • Use statistical tools (e.g., ANOVA in STATISTICA) to rank factor significance.
  • Normalize variables (e.g., -1 for low cell density vs. +1 for high) to balance trade-offs between protein yield and solubility.

Q. How can molecularly imprinted polymers (MIPs) incorporating carbazole derivatives improve electrochemical sensor specificity?

Carbazole-based MIPs enhance selectivity for target analytes (e.g., drugs) via π-π stacking and hydrogen bonding . Methodological Insight:

  • Optimize monomer-to-template ratios during polymerization (e.g., acrylate:carbazole = 4:1).
  • Characterize MIPs using SEM for porosity and electrochemical impedance spectroscopy (EIS) for binding kinetics.

Q. What strategies mitigate the carcinogenic risks associated with carbazole derivatives in preclinical studies?

While 7H-dibenzo(c,g)carbazole is carcinogenic, structural differences in this compound may reduce toxicity . Methodological Insight:

  • Conduct Ames tests for mutagenicity and Syrian hamster tracheal instillation models for in vivo carcinogenicity .
  • Modify the methyl group position or introduce electron-withdrawing substituents to disrupt bioactivation pathways.

Data Contradiction Analysis

Q. How should researchers address conflicting synthetic yields or characterization data across studies?

  • Yield discrepancies : Compare catalyst loading (e.g., PdCl₂(dppf) vs. nitrene systems) and solvent polarity (acetic acid vs. dichlorobenzene) .
  • Thermal data conflicts : Re-crystallize under varied conditions (e.g., slow cooling vs. rapid precipitation) to isolate polymorphs.
  • Biological activity variability : Standardize assay protocols (e.g., cell lines, incubation times) to minimize external variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.